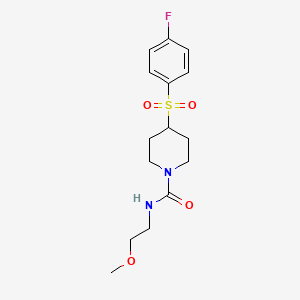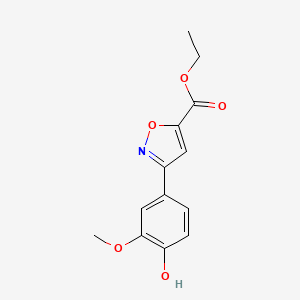
N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)propionamide is a useful research compound. Its molecular formula is C15H18N4O4S and its molecular weight is 350.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
- A study detailed the synthesis of new heterocyclic compounds containing a sulfamoyl moiety, demonstrating potential as antimicrobial agents. These compounds were synthesized through various chemical reactions, leading to the formation of pyridazine and triazine derivatives, among others, which showed moderate to high antimicrobial activity (Darwish, 2014).
- Another research effort aimed at developing new heterocyclic compounds with a sulfonamido moiety for use as antibacterial agents. This study produced a range of compounds, including pyran, pyridine, and pyridazine derivatives, showing significant antibacterial activity against various strains (Azab, Youssef, & El-Bordany, 2013).
Anticancer and Antimalarial Potential
- Research on sulfonamide derivatives revealed their potential as antimalarial agents and for COVID-19 drug applications. These compounds were synthesized and showed excellent in vitro antimalarial activity. Additionally, molecular docking studies suggested that these sulfonamides could have binding affinities against key proteins associated with SARS-CoV-2, indicating a dual potential in antimalarial and antiviral therapies (Fahim & Ismael, 2021).
Synthesis and Biological Evaluation of Derivatives
- A comprehensive synthesis of novel thieno[2,3-c]pyridazines using a specific starting material demonstrated the production of compounds with varied antimicrobial and antibacterial properties. These synthesized compounds were evaluated for their effectiveness against different microbial strains, showing promising results that could lead to new therapeutic agents (Al-Kamali et al., 2014).
Herbicidal Applications
- Studies on substituted pyridazinone compounds have identified their mechanism of action as herbicides, primarily through inhibiting photosynthesis and the Hill reaction in plants. This research provides a foundation for developing more effective and potentially less toxic herbicidal agents, highlighting the chemical's versatility beyond its medicinal properties (Hilton et al., 1969).
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes such as carbonic anhydrase, cox-2, and 5-lox . These enzymes play crucial roles in various biological processes, including inflammation and pain sensation.
Mode of Action
This interaction could lead to changes in the function of these enzymes, potentially altering the biochemical processes they are involved in .
Biochemical Pathways
For instance, by inhibiting COX-2 and 5-LOX, it might disrupt the synthesis of pro-inflammatory mediators, leading to anti-inflammatory effects .
Result of Action
At the cellular level, this could result in decreased inflammation and pain sensation .
Properties
IUPAC Name |
N-[4-[2-(6-oxopyridazin-1-yl)ethylsulfamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S/c1-2-14(20)18-12-5-7-13(8-6-12)24(22,23)17-10-11-19-15(21)4-3-9-16-19/h3-9,17H,2,10-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWAVQSVAVYNKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
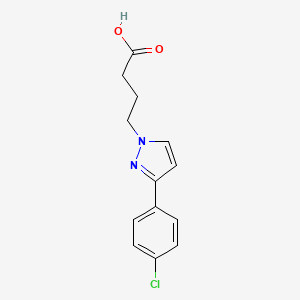
![Propan-2-yl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B2433906.png)
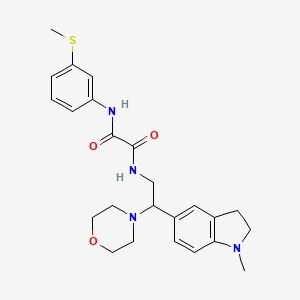
![2-fluoro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2433909.png)
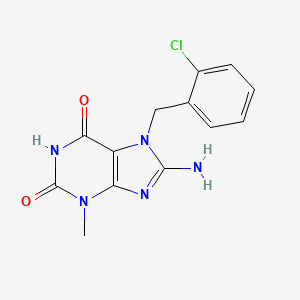
![2-[[4-(benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2433913.png)
![4-(Tert-butyl)-N-[4-(hydrazinocarbonyl)phenyl]-benzamide](/img/structure/B2433914.png)
![2,4-Dimethyl-6-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2433916.png)
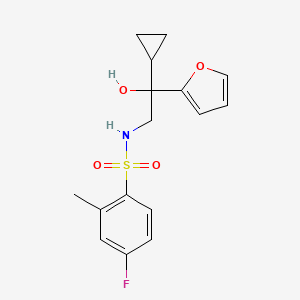
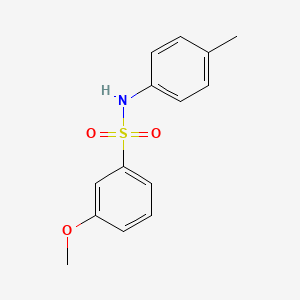
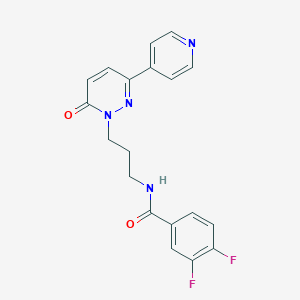
![3-(1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2433925.png)
